N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
Description
N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropyl group, a difluoropyridine moiety, and an oxadiazole ring, making it a subject of study for its chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N5O3/c17-8-6-10(18)12(19-7-8)16(25)23-5-1-2-11(23)15-21-13(22-26-15)14(24)20-9-3-4-9/h6-7,9,11H,1-5H2,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJTZXRGFORZEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=C(C=C(C=N2)F)F)C3=NC(=NO3)C(=O)NC4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The process generally includes:
Formation of the Pyrrolidine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Difluoropyridine Moiety: This is achieved through a nucleophilic substitution reaction, where the pyrrolidine intermediate reacts with a difluoropyridine derivative.
Construction of the Oxadiazole Ring: This step involves the cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions.
Final Coupling: The final step involves coupling the cyclopropyl group to the oxadiazole ring, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The difluoropyridine moiety can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-cyclopropyl-5-[1-(3,5-dichloropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
- N-cyclopropyl-5-[1-(3,5-dibromopyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide
Uniqueness
The unique aspect of N-cyclopropyl-5-[1-(3,5-difluoropyridine-2-carbonyl)pyrrolidin-2-yl]-1,2,4-oxadiazole-3-carboxamide lies in its difluoropyridine moiety, which imparts distinct electronic properties and reactivity compared to its chloro- and bromo- counterparts. This can influence its biological activity and chemical behavior, making it a valuable compound for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
